An In-depth Technical Guide to 2-Ethoxycyclohex-2-en-1-one
An In-depth Technical Guide to 2-Ethoxycyclohex-2-en-1-one
This technical guide provides a comprehensive overview of 2-ethoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, synthesis, and potential biological activities.
Core Properties and Identification
2-Ethoxycyclohex-2-en-1-one, identified by the CAS number 29941-82-0 , is a cyclic enone with the molecular formula C₈H₁₂O₂.[1][2][3] Its structure features a six-membered ring containing a ketone and an adjacent carbon-carbon double bond with an ethoxy substituent. This arrangement of functional groups makes it a versatile building block in various chemical transformations.
Physicochemical Data
A summary of the key physicochemical properties of 2-ethoxycyclohex-2-en-1-one is presented in the table below. These values are crucial for designing and executing chemical reactions and purification procedures.
| Property | Value | Unit | Source |
| Molecular Weight | 140.18 | g/mol | [1][2][4] |
| Molecular Formula | C₈H₁₂O₂ | [1][2][3] | |
| CAS Number | 29941-82-0 | [1][2][3] | |
| Boiling Point (Calculated) | 501.04 | K | [4] |
| logP (Octanol/Water Partition Coefficient) | 1.660 | [4] | |
| Water Solubility (log10WS, Calculated) | -1.78 | [4] | |
| Enthalpy of Vaporization (ΔvapH°, Calculated) | 41.75 | kJ/mol | [4] |
| Enthalpy of Fusion (ΔfusH°, Calculated) | 8.77 | kJ/mol | [4] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -158.62 | kJ/mol | [4] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -357.40 | kJ/mol | [4] |
| Critical Temperature (Tc, Calculated) | 722.96 | K | [4] |
| Critical Pressure (Pc, Calculated) | 3423.86 | kPa | [4] |
Synthesis of 2-Ethoxycyclohex-2-en-1-one and its Precursors
Experimental Protocol: Synthesis of 3-Ethoxy-2-cyclohexenone
This procedure, adapted from Organic Syntheses, describes the acid-catalyzed reaction of dihydroresorcinol with ethanol.[5]
Materials:
-
Dihydroresorcinol (0.472 mole)
-
p-Toluenesulfonic acid monohydrate (2.3 g)
-
Absolute ethanol (250 ml)
-
Benzene (900 ml)
Procedure:
-
A mixture of dihydroresorcinol, p-toluenesulfonic acid monohydrate, and absolute ethanol in benzene is placed in a 2-liter flask equipped with a total-reflux, variable-take-off distillation head.
-
The mixture is heated to boiling, and the azeotrope of benzene, ethanol, and water is removed at a rate of approximately 100 ml per hour. This distillation process typically requires 6–8 hours.
-
After the removal of the azeotrope, the remaining benzene is distilled off under reduced pressure.
-
The residue is then distilled under reduced pressure to yield 3-ethoxy-2-cyclohexenone.
General Method for the Preparation of 2-Alkoxy-2-cyclohexenones
A general strategy for the synthesis of 2-alkoxy-cycloenones involves the oxidative functionalization of the corresponding cyclohexanone with an alcohol. This one-pot reaction proceeds through a tandem iodination, substitution, oxidation, and addition-elimination sequence to afford the desired 2-alkoxy-2-cyclohexen-1-one in moderate to excellent yields.[7]
Potential Biological Activity and Signaling Pathways
Cyclohexenone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[8][9][10][11] The reactivity of the α,β-unsaturated ketone moiety allows these compounds to act as Michael acceptors, enabling them to form covalent bonds with nucleophilic residues, such as cysteine, in various biological macromolecules.[10] This interaction can lead to enzyme inhibition, induction of oxidative stress, and ultimately, apoptosis in cancer cells.[10]
One of the key molecular targets for some cyclohexenone derivatives is cyclooxygenase-2 (COX-2), an enzyme that is frequently overexpressed in various cancers and plays a crucial role in inflammation and tumorigenesis.[12][13][14] Inhibition of COX-2 can suppress tumor growth by reducing angiogenesis, promoting apoptosis, and inhibiting cell proliferation and invasion.[12][15]
Below is a diagram illustrating the central role of COX-2 in cancer-related signaling pathways.
Figure 1: COX-2 Signaling Pathway in Cancer.
This diagram illustrates how inflammatory stimuli can activate signaling cascades involving MAPK, PKC, and NF-κB, leading to the transcription and translation of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin E2 (PGE2), which in turn promotes key cancer hallmarks such as increased cell proliferation, angiogenesis, resistance to apoptosis, and invasion and metastasis.[12][14] The potential of 2-ethoxycyclohex-2-en-1-one and related cyclohexenone derivatives to inhibit COX-2 makes them attractive candidates for further investigation in cancer therapy.
Conclusion
2-Ethoxycyclohex-2-en-1-one is a valuable chemical entity with well-defined physicochemical properties. While direct and detailed synthetic protocols are not extensively published, its synthesis can be approached through established methods for related cyclohexenone derivatives. The broader class of cyclohexenones exhibits significant potential as anticancer agents, with COX-2 inhibition being a plausible mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and therapeutic potential of this and related compounds.
References
- 1. 2-Ethoxycyclohex-2-en-1-one | C8H12O2 | CID 121598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethoxycyclohex-2-en-1-one 95.00% | CAS: 29941-82-0 | AChemBlock [achemblock.com]
- 3. 2-Ethoxy-2-cyclohexen-1-one [webbook.nist.gov]
- 4. 2-Ethoxy-2-cyclohexen-1-one (CAS 29941-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. benchchem.com [benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Cyclooxygenase-2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclooxygenase-2 inhibition causes antiangiogenic effects on tumor endothelial and vascular progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
